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molecular formula C13H13N3O3 B5980891 ethyl 2-anilino-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate

ethyl 2-anilino-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate

Cat. No. B5980891
M. Wt: 259.26 g/mol
InChI Key: OMGRTMJBCWDHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04666915

Procedure details

A mixture of ethyl 1,6-dihydro-2-methylthio-6-oxo-5-pyrimidinecarboxylate (5 g) and aniline (2.6 g) is heated without solvent at 130° C. for 1 hour. After cooling, the resulting solid is pulverized and recrystallized from DMSO to give ethyl 2-anilino-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate (3.7 g). M.p. 267°-269° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[C:3]1[NH:4][C:5](=[O:14])[C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:7][N:8]=1.[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[NH:15]([C:3]1[NH:4][C:5](=[O:14])[C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:7][N:8]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CSC=1NC(C(=CN1)C(=O)OCC)=O
Name
Quantity
2.6 g
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
recrystallized from DMSO

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C=1NC(C(=CN1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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